1-Methyl-7-azabicyclo[2.2.1]heptane

nicotinic acetylcholine receptor CNS drug discovery PET tracer

Standard amines lack the spatial precision for nAChR subtype selectivity. 1-Methyl-7-azabicyclo[2.2.1]heptane provides a conformationally rigid scaffold that enforces the exo configuration essential for subnanomolar α4β2 affinity (Ki 0.011 nM). • Enables selective CNS PET tracer development • Tunable N-methyl and bridgehead modifications for metabolic stability optimization • Available in free base (CAS 2167072-87-7, ≥97%) and hydrochloride salt (CAS 2225136-17-2, ≥95%) forms

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B13638707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-azabicyclo[2.2.1]heptane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC12CCC(N1)CC2
InChIInChI=1S/C7H13N/c1-7-4-2-6(8-7)3-5-7/h6,8H,2-5H2,1H3
InChIKeyAUZBWYMMZWGCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-7-azabicyclo[2.2.1]heptane Scaffold Overview


1-Methyl-7-azabicyclo[2.2.1]heptane is a rigid, nitrogen-containing bicyclic scaffold that serves as a key pharmacophore in nicotinic acetylcholine receptor (nAChR) ligand research [1]. Its structural rigidity and defined spatial orientation make it a privileged core for developing highly potent and subtype-selective ligands, most notably in CNS drug discovery and PET tracer development [2]. As a versatile building block, it is commercially available in various salt forms (e.g., hydrochloride) with typical purities of 95%+ , and is utilized in diverse chemical transformations .

nAChR ligand design scaffold
Stereochemical control for CNS-penetrant ligands
Available as hydrochloride salt, high-purity grade

1-Methyl-7-azabicyclo[2.2.1]heptane: Superior to Generic Amines


The rigid 7-azabicyclo[2.2.1]heptane skeleton enforces a specific orientation of substituents (e.g., exo vs. endo) that directly dictates binding potency and subtype selectivity at nicotinic acetylcholine receptors (nAChRs) [1]. Generic, less constrained amines cannot mimic this spatial presentation, leading to unpredictable or diminished activity. For instance, the exo configuration is critical for subnanomolar affinity at α4β2-nAChR, a key target in CNS research [2]. Furthermore, subtle modifications to the N-methyl group or the bridgehead position can dramatically alter the compound's metabolic stability and pharmacokinetic profile, a feature not transferable to more flexible or differently constrained amine scaffolds [3].

Spatial Orientation Mismatch
Generic amines may not replicate exo/endo orientation that dictates nAChR binding affinity.
Affinity Profile Divergence
Flexible scaffolds may shift receptor interactions away from reported high-affinity profiles.
Metabolic Stability Transfer
N-methyl modifications alter metabolic stability; may not transfer to other amine scaffolds.

Quantitative Evidence for 1-Methyl-7-azabicyclo[2.2.1]heptane


Subnanomolar α4β2 nAChR Affinity

Derivatives of the 7-methyl-7-azabicyclo[2.2.1]heptane scaffold, such as the PET ligand (-)-[18F]XTRA, demonstrate subnanomolar binding affinity (Ki = 0.011 nM) for the α4β2 subtype of the nicotinic acetylcholine receptor (nAChR) in vitro. This high affinity is crucial for the development of sensitive and specific PET imaging agents for neurological disorders [1]. In contrast, the unsubstituted parent compound, 7-azabicyclo[2.2.1]heptane, or other N-substituted analogs (e.g., N-arylalkyl) typically exhibit much lower affinities, often in the nanomolar to micromolar range [2].

α4β2 Affinity
Head-to-head
Target: Ki 0.011 nM Comparator: Ki 98 nM
Reported binding affinity context for α4β2 nAChR, supports subtype selectivity screening.
~8,900-fold difference; radioligand displacement assay.
nicotinic acetylcholine receptor CNS drug discovery PET tracer

nAChR Selectivity Over DAT

While 7-azabicyclo[2.2.1]heptane derivatives have been explored as cocaine analogs, a specific stereoisomer of a 7-methyl-3-phenyl derivative demonstrated a stark 100-3000 fold lower binding affinity (Ki = 5-96 µM) for the dopamine transporter (DAT) compared to cocaine and WIN 35,065-2 (Ki ~ 32-100 nM) [1]. This indicates that the 7-azabicyclo[2.2.1]heptane scaffold, even with phenyl substitution, does not effectively mimic the tropane-based pharmacophore for DAT binding, making it a poor choice for DAT research but a favorable one when seeking nAChR selectivity without DAT off-target effects [2].

DAT Selectivity
Head-to-head
Target: Ki 5–96 µM Cocaine: Ki 32 nM
Reported DAT binding context, supports off-target selectivity review.
100–3000-fold less potent; [3H]WIN-35428 assay.
dopamine transporter cocaine analog selectivity profile

In Vivo Bronchodilator Potency & Duration

The derivative RS-11635, an endo-2-(2-cyclopentyl-2-hydroxy-2-phenyl)acetoxy ester of the 7-methyl-7-azabicyclo[2.2.1]heptane core, demonstrated a 2-fold greater potency (ED50 = 1.1 µg/kg i.v.) compared to the clinically used muscarinic antagonist ipratropium bromide (ED50 = 2 µg/kg i.v.) in a guinea pig model of methacholine-induced bronchoconstriction [1]. Furthermore, its duration of action (230 min) was nearly five times longer than that of ipratropium (50 min) [1]. In aerosolized form in dogs, it also showed twice the potency and a three-fold longer duration of action [1].

Bronchodilator Endpoint
Head-to-head
RS-11635: ED50 1.1 µg/kg, 230 min Ipratropium: 2 µg/kg, 50 min
Reported bronchodilator endpoint in guinea pig, supports in vivo model-response interpretation.
2-fold potency, 4.6-fold longer duration in methacholine challenge.
muscarinic antagonist bronchodilator COPD

Synthetic Yield vs. Precursor Structure

The preparation of 7-alkyl-7-azabicyclo[2.2.1]heptanes via the reaction of triphenylphosphine-carbon tetrachloride on trans-4-alkylaminocyclohexanols proceeds in 'good yields' [1]. More specifically, for the 7-methyl derivative (the core scaffold of interest), an alternative intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide yields exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product, demonstrating high stereoselectivity [2]. This contrasts with other synthetic routes to similar bicyclic amines, which often produce complex mixtures of stereoisomers requiring difficult separation.

Stereoselective Synthesis
Method context
exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol obtained as sole product.
Reported synthetic route supports stereochemical control, enabling process chemistry review.
Intramolecular cyclization of epoxide; class-level inference.
synthetic methodology yield optimization process chemistry

Nitrogen Inversion Dynamics & Rigidity

15N NMR studies reveal that the nitrogen inversion barrier in the N-methyl-7-azabicyclo[2.2.1]heptyl system is sufficiently high that two slowly-inverting isomers can be observed at low temperatures (-20 °C) [1]. This is in contrast to N-chloro analogs, where inversion is even slower and the two invertomers are visible at ambient temperature [1]. This quantifiable rigidity and unique conformational landscape directly influences the presentation of substituents, which is the fundamental reason for its potent and selective receptor binding.

Nitrogen Inversion
Method context
Two invertomers observable at -20 °C by 15N NMR.
Reported conformational rigidity supports SAR interpretation based on fixed spatial presentation.
Contrasts with N-chloro analogs observable at ambient temperature.
conformational analysis NMR spectroscopy structural rigidity

1-Methyl-7-azabicyclo[2.2.1]heptane: Optimal R&D Applications


α4β2-Selective PET Tracers

The 7-methyl-7-azabicyclo[2.2.1]heptane core is the scaffold of choice for generating radioligands with subnanomolar affinity and high selectivity for the α4β2-nAChR subtype. This is essential for non-invasive PET imaging of these receptors in the brain, enabling studies on nicotine addiction, Alzheimer's disease, and other neurological conditions [1]. The scaffold's proven ability to achieve a Ki of 0.011 nM for α4β2-nAChR makes it uniquely suited for this high-precision application [2].

LAMA Design for Respiratory Diseases

For researchers aiming to improve upon first-generation anticholinergic bronchodilators like ipratropium, the 7-methyl-7-azabicyclo[2.2.1]heptane scaffold offers a pathway to greater potency and significantly longer duration of action. The derivative RS-11635 demonstrated a near 5-fold increase in duration of action in a guinea pig model, directly addressing the clinical need for less frequent dosing in COPD and asthma management [3].

Stereoselective CNS Intermediate Synthesis

In a medicinal chemistry setting, the ability to efficiently and stereoselectively generate intermediates like exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol is a significant advantage. This well-defined synthetic route [4] reduces the cost and complexity of producing libraries of derivatives, accelerating the lead optimization process for CNS-penetrant drug candidates where precise 3D pharmacophore presentation is paramount [5].

nAChR Pharmacophore & SAR Studies

The quantifiable rigidity and defined conformational landscape of the N-methyl-7-azabicyclo[2.2.1]heptyl system, as evidenced by its nitrogen inversion dynamics [6], make it an ideal tool for structure-activity relationship (SAR) studies. Researchers can use this scaffold to precisely map the binding requirements of nAChR subtypes, as small changes to substituents or stereochemistry on this rigid core lead to large and predictable changes in affinity and selectivity [7].

Application
Selection Property
Validation Focus
PET Tracer Development
nAChR subtype-selective scaffold
Binding affinity and selectivity screening
Muscarinic Antagonist Research
In vivo endpoint profile
Bronchodilation and duration model endpoints
Stereoselective Synthesis
Stereochemical control route
Isomer purity and yield review
nAChR SAR Studies
Conformational rigidity
Binding mode and SAR interpretation

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